Phthalamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-carbamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMRPDYINXWJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058980 | |
| Record name | Benzoic acid, 2-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88-97-1 | |
| Record name | Phthalamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phthalamidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHTHALAMIC ACID | |
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| Record name | Benzoic acid, 2-(aminocarbonyl)- | |
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| Record name | Benzoic acid, 2-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
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| Record name | Phthalamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.701 | |
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| Record name | PHTHALAMIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V344H4PF3Y | |
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Synthetic Methodologies and Reaction Pathways of Phthalamic Acid
Advanced Synthetic Approaches to Phthalamic Acid
Modern synthetic chemistry offers several routes to this compound and its derivatives, ranging from classical reactions with procedural advancements to novel catalytic systems and sustainable pathways.
The most direct and widely used method for synthesizing this compound and its N-substituted derivatives is the acylation of ammonia (B1221849) or primary and secondary amines with phthalic anhydride (B1165640). Current time information in Asia/Manila.jetir.org This reaction involves a nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. researchgate.net The process is generally high-yielding and clean, often proceeding without the formation of side products. acs.org
The reaction can be carried out under various conditions. Conventional methods often involve refluxing the reactants in a suitable solvent like acetic acid. jetir.org To enhance efficiency and align with green chemistry principles, microwave irradiation has been employed, which significantly reduces reaction times from hours to minutes and can improve yields. Current time information in Asia/Manila. For instance, the synthesis of various N-substituted phthalamic acids has been achieved by reacting phthalic anhydride with different alkyl or aryl amines. Current time information in Asia/Manila.acs.org
When unsymmetrical phthalic anhydrides are used, the reaction can produce two different regioisomeric phthalamic acids. The selectivity often favors the amine attacking the less sterically hindered carbonyl group. rsc.org For example, the reaction of 3-nitrophthalic anhydride with ammonia exclusively yields 3-nitrothis compound. researchgate.net The choice of amine (primary or secondary) is crucial; secondary amines are often used to prepare N,N-disubstituted phthalamic acids to prevent the subsequent cyclization to an imide, which readily occurs with primary amines upon heating. acs.org
| Amine Reactant | This compound Product | Reaction Conditions | Key Finding/Yield | Reference |
|---|---|---|---|---|
| Ammonia (aqueous) | This compound | Reaction with phthalic anhydride | Excellent yield | researchgate.net |
| Primary alkyl/aryl amines | N-substituted phthalamic acids | Microwave irradiation (700 W) with Montmorillonite-KSF catalyst | Yields improved by 5-12% and reaction time reduced to minutes | Current time information in Asia/Manila. |
| 2-tert-butyl aniline (B41778) | Two regioisomeric phthalamic acids | Reaction with 4-methylisobenzofuran-1,3-dione | Major isomer (56% yield), Minor isomer (12% yield) | rsc.org |
| Dibenzylamine (secondary amine) | N,N-Dibenzylthis compound | Phthalic anhydride in acetone (B3395972) | 78% yield; avoids cyclization to imide | acs.org |
| p-amino acetophenone | N-(4-acetylphenyl)this compound | Reaction with phthalic anhydride | Intermediate for Schiff's base synthesis | acs.org |
In the quest for sustainability, significant research has focused on producing key chemical feedstocks from renewable resources. While this compound is not typically synthesized directly from biomass, its essential precursor, phthalic anhydride, can be produced via green routes. jetir.orgnih.gov A prominent pathway involves the use of biomass-derived furan (B31954) and maleic anhydride. nih.govnih.gov
This sustainable process occurs in two main steps:
Diels-Alder Cycloaddition : Furan, which can be derived from lignocellulosic biomass, reacts with maleic anhydride in a Diels-Alder cycloaddition. nih.govnih.gov This step can be performed under solvent-free conditions at room temperature, achieving high yields (e.g., 96%) of the exo-adduct, 4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dione. researchgate.netnih.gov
Dehydration : The resulting adduct is then subjected to a dehydration reaction to form phthalic anhydride. nih.gov This aromatization step can be effectively catalyzed by mixed-sulfonic carboxylic anhydrides in methanesulfonic acid (MSA), leading to high selectivity (80-87%) for phthalic anhydride. nih.govnih.gov
An alternative three-step approach has been developed to address the reversibility of the Diels-Alder reaction. This method involves the initial cycloaddition, followed by a mild hydrogenation of the adduct to create a stable oxanorbornane intermediate, which is then converted to the aromatic anhydride in a one-pot dehydration and dehydrogenation step using zeolites or resins with a metal catalyst. nih.gov These bio-based routes provide a renewable alternative to the conventional production of phthalic anhydride from petroleum feedstocks like o-xylene (B151617) and naphthalene (B1677914), thereby offering a greener pathway to this compound. jetir.orgnih.gov
| Reaction Step | Reactants | Catalyst/Conditions | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| Diels-Alder Cycloaddition | Furan and Maleic Anhydride | Solvent-free, room temperature, 4 hours | exo-4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dione | 96% yield | researchgate.netnih.gov |
| Dehydration | Diels-Alder Adduct | Mixed-sulfonic carboxylic anhydrides in methanesulfonic acid (MSA) | Phthalic Anhydride | 80% selectivity | nih.govnih.gov |
| Dehydration & Dehydrogenation (One-pot) | Hydrogenated Diels-Alder Adduct | Acidic zeolites/resins and metal on carbon support | Substituted Phthalic Anhydrides | Up to 84% yield of total aromatics | nih.gov |
Palladium-catalyzed carbonylation reactions represent a powerful tool for synthesizing carboxylic acid derivatives. researchgate.net A notable advanced methodology is the Pd(II)-catalyzed alkoxycarbonylation of aromatic C–H bonds using alkyl chloroformates, which provides access to a range of substituted phthalic acid esters (PAEs). This protocol is effective for various benzamides, allowing for the introduction of an alkoxycarbonyl group at the ortho-position of the directing amide group.
The reaction is operationally simple and scalable, demonstrating compatibility with a broad scope of benzamides and alkyl chloroformates. The directing group (the amide) can later be removed, providing a route to valuable substituted phthalic acid esters, 1,2-dibenzyl alcohols, and phthalamides. This method showcases the utility of modern catalytic C-H activation strategies in constructing the phthalic acid framework, which is foundational to this compound. While not a direct synthesis of this compound itself, it represents a sophisticated route to its parent class of compounds.
Mechanistic Studies of this compound Formation
Understanding the reaction mechanisms is critical for optimizing reaction conditions and controlling product distribution. The formation of this compound and its subsequent reactions are governed by intricate kinetic and thermodynamic factors.
This compound and its derivatives can undergo two primary competing reactions in aqueous solution: intramolecular cyclization to form an imide (for N-H or N-alkyl phthalamic acids) and hydrolysis back to phthalic acid. acs.orgnih.gov
Kinetic studies on the cyclization of N-phenylphthalamic (phthalanilic) acids in acetic acid reveal a complex mechanism. researchgate.net The process is not a simple dehydration but involves a reversible, solvent-assisted intramolecular nucleophilic attack by the amide nitrogen on the carboxylic acid carbonyl. This leads to the formation of a long-lived tetrahedral intermediate, which then slowly breaks down to form the N-phenylphthalimide. researchgate.net
The hydrolysis of this compound is subject to intramolecular catalysis by the neighboring carboxylic acid group. acs.org Studies on N,N-dimethylthis compound showed that the nonionized carboxy group participates in the cleavage, enhancing the rate by more than 10¹¹-fold compared to an equivalent intermolecular reaction. The mechanism involves the formation of phthalic anhydride as a key intermediate, which is then rapidly hydrolyzed to phthalic acid. acs.org The rate of these reactions is highly dependent on pH. acs.orgnih.gov For the hydrolysis of aryl hydrogen phthalates, the mechanism below pH 6.2 involves the formation of phthalic anhydride, and the catalysis by the neighboring carboxy group is effective only when it is in its ionized carboxylate form. acs.orgnih.gov
The reactions of this compound are significantly influenced by acid catalysis. A kinetic model for the acid-catalyzed breakdown of N-(2-aminophenyl)this compound in aqueous media (pH 0–6) has been developed. rsc.org In this system, the primary reaction is the intramolecular cyclization to form N-(2-aminophenyl)phthalimide, which occurs as a pseudo-first-order process, with only a minor contribution from hydrolysis. rsc.org The model proposes mechanisms involving pre-equilibria to form the kinetically significant protonated species that facilitate the consecutive cyclization and subsequent rearrangement reactions. rsc.org
For the formation of N-phenylthis compound from the reaction of aniline with phthalic anhydride in glacial acetic acid, kinetic analysis shows competing pathways: the primary nucleophilic attack of aniline on the anhydride and the acetolysis of the anhydride by the solvent. acs.org A kinetic model has been developed to quantitatively explain the observed rate data under various conditions, allowing for the optimization of reaction parameters to maximize the yield of the desired this compound. acs.org These models are essential for understanding the interplay of different reactive species and catalysts in the system.
Influence of Substituents on Reaction Mechanisms and Rates
The reactivity of this compound and its derivatives is significantly influenced by the presence of substituents on the aromatic ring or the amide nitrogen. These substituents can alter the electronic properties of the molecule, thereby affecting the rates and mechanisms of reactions such as cyclization and hydrolysis.
Kinetic studies on the cyclization of substituted phthalanilic acids (N-phenylphthalamic acids) in acetic acid have revealed a complex reaction mechanism. The process is not a simple dehydration but involves a multi-step pathway. The initial step is a reversible, solvent-assisted intramolecular nucleophilic attack by the amide nitrogen on the carboxylic acid carbonyl group. This leads to the formation of a long-lived tetrahedral intermediate. The subsequent breakdown of this intermediate to form the corresponding N-phenylphthalimide is the rate-determining step.
The electronic nature of the substituents on the aniline ring plays a crucial role in this process. A Hammett plot for the pre-equilibration step of the cyclization of 3'- and 4'-substituted phthalanilic acids yields a reaction constant (ρ) of -1.1. rsc.org This negative ρ value indicates that electron-donating groups on the phenyl ring accelerate this initial equilibrium by increasing the nucleophilicity of the amide nitrogen. Conversely, electron-withdrawing groups retard this step. However, the subsequent slow breakdown of the intermediate to the imide does not follow a simple Hammett correlation, suggesting a more complex interplay of factors in the rate-determining step. rsc.org
The influence of substituents on the hydrolysis of related ester compounds, which can serve as a model for the reactivity of the carboxyl group in this compound, also demonstrates clear electronic effects. For instance, the alkaline hydrolysis of substituted phenyl esters of N-phenylcarbamic acid shows a large Hammett sensitivity (ρ = 2.86), with electron-withdrawing groups significantly accelerating the reaction by stabilizing the negative charge in the transition state. rsc.org Similarly, the base-catalyzed hydrolysis of phenyl esters of para-substituted benzoic acids is well-described by the Hammett relationship, with a ρ value of 2.44. researchgate.net These findings underscore the significant impact of substituent electronic effects on the reactivity of compounds with structures analogous to this compound.
Table 1: Influence of Substituents on Reaction Parameters of this compound Analogues
| Reaction | Substituted Moiety | Substituent Position | Reaction Constant (ρ) | Interpretation |
| Cyclization Pre-equilibration | Phthalanilic Acid | 3' and 4' on N-phenyl group | -1.1 rsc.org | Electron-donating groups accelerate the formation of the tetrahedral intermediate. |
| Alkaline Hydrolysis | Phenyl N-phenylcarbamates | Phenyl ester group | 2.86 rsc.org | Electron-withdrawing groups accelerate hydrolysis by stabilizing the transition state. |
| Alkaline Hydrolysis | Phenyl p-substituted Benzoates | Benzoic acid ring | 2.44 researchgate.net | Electron-withdrawing groups accelerate hydrolysis. |
Derivatization of this compound
The presence of both a carboxylic acid and an amide group makes this compound a valuable precursor for the synthesis of a wide array of derivatives through reactions targeting these functional groups.
Synthesis of N-Substituted Phthalamic Acids
N-substituted phthalamic acids are readily synthesized through the nucleophilic ring-opening of phthalic anhydride with primary amines. This reaction is typically carried out by reacting the amine with phthalic anhydride in a suitable solvent. The choice of solvent and reaction conditions can be optimized to achieve high yields.
For example, N-phthaloyl amino acids, which are important intermediates in organic synthesis, are prepared from the corresponding amino acids and phthalic anhydride. The reaction is often conducted by heating the reactants in a solvent such as glacial acetic acid. sphinxsai.comresearchgate.net This method has been successfully applied to a variety of amino acids, affording the corresponding N-substituted this compound derivatives in good yields.
The synthesis of N-aryl phthalamic acids is also a common transformation, achieved by reacting anilines with phthalic anhydride. quora.com These compounds serve as precursors for the synthesis of N-aryl phthalimides. The reaction conditions for the synthesis of N-substituted phthalamic acids are generally mild, although heating is often required to drive the reaction to completion.
Table 2: Synthesis of N-Substituted Phthalamic Acids from Phthalic Anhydride and Amino Acids
| Amino Acid | Reaction Conditions | Yield (%) |
| Glycine | Glacial Acetic Acid, Reflux | 87.1 researchgate.net |
| L-Alanine | Glacial Acetic Acid, Reflux | 75.2 researchgate.net |
| L-Valine | Glacial Acetic Acid, Reflux | 65.8 researchgate.net |
| L-Leucine | Glacial Acetic Acid, Reflux | 63.7 researchgate.net |
| L-Phenylalanine | Glacial Acetic Acid, Reflux | 72.4 researchgate.net |
| L-Aspartic Acid | Glacial Acetic Acid, Reflux | 44.3 researchgate.net |
Cyclization Reactions to Phthalimides and Other Heterocycles
One of the most important reactions of this compound and its N-substituted derivatives is their cyclization to form phthalimides. This intramolecular condensation reaction involves the nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl, followed by the elimination of a water molecule. quora.com The reaction is typically promoted by heating, often in the presence of a dehydrating agent or an acid catalyst. researchgate.net For instance, heating N-substituted phthalamic acids in glacial acetic acid is a common method for the synthesis of N-substituted phthalimides. sphinxsai.com
The mechanism of this cyclization has been shown to proceed through a two-step addition-elimination pathway, involving a tetrahedral intermediate. researchgate.net In some cases, the cyclization can be achieved under milder, organocatalytic conditions. For example, N-heterocyclic carbenes (NHCs) can catalyze the atroposelective synthesis of N-aryl phthalimides from in situ generated phthalamic acids. nih.gov
Beyond the formation of phthalimides, derivatives of this compound can be used to synthesize other heterocyclic systems. For instance, phthalimides, which are readily derived from phthalamic acids, can undergo a Mukaiyama-type aldol (B89426) coupling to yield variously substituted fused lactam systems, such as 1,2,3,9b-tetrahydro-5H-pyrrolo[2,1-a]isoindol-5-ones. nih.gov This demonstrates that the this compound scaffold can be a starting point for the construction of more complex heterocyclic structures.
Formation of Metal Complexes with this compound Ligands
While phthalic acid is a well-known ligand in coordination chemistry, forming a vast array of metal-organic frameworks and coordination polymers, the use of this compound as a ligand is less common but of growing interest. researchgate.netias.ac.in this compound and its derivatives possess two potential coordination sites: the carboxylate group and the amide oxygen. The coordination can occur through the deprotonated carboxylate group, similar to phthalic acid, or potentially through the amide oxygen, leading to different coordination modes.
In many reported syntheses of metal complexes involving phthalic acid and an N-donor ligand, it is plausible that an N-substituted this compound is formed in situ and acts as the coordinating species. For example, the reaction of metal salts with phthalic acid and amines or other N-donor ligands can lead to the formation of coordination polymers where the organic linker is derived from the in situ formed this compound derivative. nih.govaip.org
Macrocyclic metal complexes have been synthesized via template condensation of 3,4-diaminotoluene (B134574) and phthalic acid in the presence of divalent transition metal ions such as Co(II), Ni(II), and Cu(II). chemistryjournal.net In these reactions, the initial formation of a this compound-like intermediate is a key step before the final macrocyclization and complexation. The resulting complexes feature a tetraamide macrocyclic ring coordinating to the metal center.
Computational Chemistry and Theoretical Studies on Phthalamic Acid
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has been extensively employed to elucidate the reaction mechanisms involving phthalamic acid and its derivatives. For instance, DFT studies have investigated the intermolecular cleavage reaction of N-(2-hydroxyphenyl)-phthalamic acid, optimizing the geometries of reactants, transition states, and products at the B3LYP/6-31G(d,p) level wikipedia.org. Vibrational analysis confirmed the identity of transition structures, and the intrinsic reaction coordinate (IRC) method was utilized to map the minimum energy pathways, revealing two possible reaction channels wikipedia.org.
Another notable application of DFT, often in conjunction with Møller-Plesset perturbation theory (MP2), is in understanding the acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid, a derivative of this compound uni.luwikipedia.org. Computational investigations have supported a two-step mechanism (addition-elimination or cyclization-dehydration), where a gem-diol tetrahedral intermediate is formed by the nucleophilic attack of the amide nitrogen uni.lu. The subsequent dehydration of this intermediate yields N-phenylphthalimide, with the dehydration step identified as rate-determining uni.lu. Both steps are catalyzed by an acetic acid molecule, which functions as both a proton donor and acceptor, suggesting that double proton transfers involving carboxylic acids can facilitate extensive bond reorganization in cyclic hydrogen-bonded complexes uni.lu.
Molecular Dynamics Simulations for Permeation Mechanisms of Phthalic Acid Esters
Molecular Dynamics (MD) simulations have provided crucial insights into the permeation mechanisms of phthalic acid esters (PAEs), a class of compounds related to this compound, through biological membranes. PAEs are recognized as environmental endocrine disruptors, and their membrane permeability is a key factor influencing their biological toxicity nih.govnih.govfishersci.noatamanchemicals.com.
Studies employing conventional and steered MD simulations, combined with umbrella sampling free-energy computations, have investigated the permeation of typical PAEs such as dimethyl phthalate (B1215562) (DMP), dibutyl phthalate (DBP), and di-2-ethyl hexyl phthalate (DEHP) through 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphorylcholine (POPC) lipid bilayers nih.govnih.govfishersci.noatamanchemicals.com. Results indicate that PAEs can spontaneously enter membranes, preferentially locating at the headgroup-acyl chain interface of the bilayer nih.govnih.govfishersci.noatamanchemicals.com. The depth of insertion is positively correlated with the side-chain length, with DEHP inserting deeper than DBP, and DBP deeper than DMP nih.govnih.govfishersci.noatamanchemicals.com.
Furthermore, DEHP, due to its higher hydrophobicity, significantly increased membrane thickness, order, and rigidity compared to the shorter-chained DMP nih.govnih.govfishersci.noatamanchemicals.com. Potential of Mean Force (PMF) analysis revealed an energy barrier at the water-membrane interface, with a maximum value of 2.14 kcal mol⁻¹ observed in the DEHP-system, indicating that the difficulty of membrane insertion is directly related to the side-chain length or hydrophobicity of the PAE molecules nih.govnih.govfishersci.noatamanchemicals.com. These findings contribute to understanding the structure-activity relationship between PAEs and their effects on membrane properties nih.govnih.govfishersci.noatamanchemicals.com.
MD simulations have also been used to study the adsorption of phthalate esters on smectite clay surfaces, revealing strong adsorption, particularly for larger and more hydrophobic phthalates mdpi.comwikipedia.orgchitkara.edu.in. The affinity for clay surfaces stems from favorable van der Waals and entropic contributions wikipedia.org.
Table 1: Permeation Characteristics of Phthalic Acid Esters (PAEs) through POPC Lipid Bilayers
| Phthalic Acid Ester | Side-Chain Length | Insertion Depth | Effect on Membrane Properties (compared to DMP) | Energy Barrier (PMF) |
| Dimethyl Phthalate (DMP) | Shortest | Shallowest | Baseline | Not explicitly stated as highest |
| Dibutyl Phthalate (DBP) | Medium | Deeper than DMP | - | - |
| Di-2-ethyl hexyl Phthalate (DEHP) | Longest | Deepest | Increased thickness, order, rigidity | 2.14 kcal mol⁻¹ (maximum) nih.govnih.govfishersci.noatamanchemicals.com |
In Silico Approaches for Predicting Biological Activities of Phthalic Acid Derivatives
In silico approaches, including virtual screening and QSAR models, are increasingly utilized to predict the biological activities of phthalic acid derivatives, particularly concerning their potential as endocrine disruptors. Phthalate esters (PAEs) are widely recognized for their endocrine-disrupting properties mdpi.comsemanticscholar.org.
Computational methods, such as machine learning techniques, have been used to construct Adverse Outcome Pathways (AOPs) for the endocrine disruption effects of PAEs on humans mdpi.comdntb.gov.ua. These models identify key features like molecular weight, charge, and LUMO energy as being closely related to molecular structure and influencing endocrine disruption mdpi.comdntb.gov.ua. A 3D-QSAR model for PAEs revealed that hydrophobic, steric, and electrostatic fields significantly impact their endocrine disruption effects mdpi.comdntb.gov.ua. Analysis of amino acid residue contributions and binding energy confirmed that hydrogen bonding, hydrophobic interactions, and van der Waals forces are crucial factors affecting the AOP of PAEs' molecular endocrine disruption dntb.gov.ua.
Beyond endocrine disruption, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction studies have been performed on newly synthesized phthalimide (B116566) derivatives, demonstrating their adherence to Lipinski's rule of five and indicating potential as drug candidates, with predictions for mutagenicity, cytotoxicity, and immunotoxicity researchgate.net. Similarly, phthalazine-quinoline derivatives, synthesized from phthalic anhydride (B1165640), have been evaluated for anti-biofilm and antimicrobial activities using in silico ADME and metabolic site prediction studies to identify promising lead candidates for drug discovery nih.gov.
Quantum Chemical Parameter Analysis and Fukui Functions in Corrosion Inhibition
Quantum chemical parameter analysis, often derived from DFT calculations, and Fukui functions are valuable tools for understanding the corrosion inhibition potential of compounds, including phthalic acid, a close relative of this compound. Studies have investigated phthalic acid as a corrosion inhibitor for mild steel and aluminum in acidic environments cenmed.comnih.govumweltprobenbank.deuni.lu.
Computational approaches, including semi-empirical, Ab initio, and DFT methods, have been used to calculate quantum chemical parameters for phthalic acid cenmed.comumweltprobenbank.de. These parameters align well with those reported for effective corrosion inhibitors cenmed.comumweltprobenbank.de. For instance, the presence of heteroatoms (like oxygen) and π-electrons in aromatic systems, as seen in phthalic acid, enhances inhibition efficiency cenmed.com.
Fukui functions, along with Huckel charges, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) molecular orbital plots, have been used to identify active sites for nucleophilic and electrophilic attacks on the inhibitor molecule cenmed.comumweltprobenbank.de. For phthalic acid, DFT results indicated that the sites for nucleophilic attack corresponded to oxygen atoms (O(11)), while carbon atoms (C(4)) were identified for electrophilic attack cenmed.comumweltprobenbank.de. This suggests that phthalic acid adsorbs onto metal surfaces, such as aluminum, via its carboxylic oxygen atom nih.gov. The adsorption mechanism is often described by models like the Langmuir adsorption isotherm, indicating the formation of a protective layer on the metal surface cenmed.comumweltprobenbank.de.
Table 2: Quantum Chemical Parameters and Corrosion Inhibition Sites for Phthalic Acid
| Parameter | Indication | Active Site (DFT) |
| HOMO | Electron-donating property | - |
| LUMO | Electron-withdrawing capacity | - |
| Fukui Function (f⁺) | Site for nucleophilic attack | Oxygen atoms (O(11)) cenmed.comumweltprobenbank.de |
| Fukui Function (f⁻) | Site for electrophilic attack | Carbon atoms (C(4)) cenmed.comumweltprobenbank.de |
| Huckel Charges | Electron distribution | Carboxylic oxygen atom for adsorption nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies on Phthalic Anhydride-Based Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical relationships between the chemical structures of compounds and their biological activities, providing crucial insights for drug design and activity prediction chitkara.edu.ineijppr.com. Phthalic anhydride-based derivatives, such as phthalimides and phthalate esters, have been subjects of various QSAR investigations.
QSAR studies have been conducted on phthalimide derivatives to correlate their physicochemical properties with observed analgesic activity eijppr.com. For example, the hydrophilic component of the total accessible surface area (FISA) was identified as a key descriptor, with a negative correlation indicating that compounds with lower FISA values tend to exhibit higher analgesic activity eijppr.com. This allows for the rational design of new phthalimide derivatives with enhanced analgesic properties eijppr.com.
Furthermore, QSAR models have been developed for phthalate esters to screen their endocrine-disrupting potential mdpi.comsemanticscholar.orgresearchgate.net. These models often incorporate molecular descriptors related to molecular weight, charge, and frontier orbital energies (e.g., E_LUMO) mdpi.comdntb.gov.ua. The integration of multiple QSAR models, accounting for different biological endpoints, can increase the confidence in predictions and maximize the identification of active compounds semanticscholar.org. Such computational models are vital for prioritizing potential endocrine-disrupting chemicals for further biological evaluation researchgate.net.
Table 3: QSAR Descriptors and Predicted Biological Activities for Phthalic Anhydride-Based Derivatives
| Derivative Type | Biological Activity | Key QSAR Descriptors | Correlation |
| Phthalimides | Analgesic Activity | FISA (Hydrophilic Component of Total Accessible Surface Area) eijppr.com | Negative (Lower FISA -> Higher Activity) eijppr.com |
| Phthalate Esters | Endocrine Disruption | Molecular Weight, Q⁺, QH⁺, E_LUMO, Hydrophobic, Steric, Electrostatic Fields mdpi.comdntb.gov.ua | Significant influence on endocrine disruption mdpi.comdntb.gov.ua |
Advanced Analytical Techniques for Phthalamic Acid and Its Derivatives
Chromatographic Separation and Quantification
Gas Chromatography (GC)
Gas Chromatography (GC) is a widely employed analytical technique for the separation and determination of volatile and semi-volatile compounds. While phthalamic acid itself is often analyzed by liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) epa.gov, GC, particularly when coupled with mass spectrometry (GC-MS), is extensively utilized for the analysis of phthalic acid esters (PAEs) and phthalimide (B116566), which are related compounds and derivatives.
GC-MS methods are commonly used for the determination of PAEs in environmental samples such as air, fish, and human milk. uw.edu.plpsu.eduspectroscopyonline.comresearchgate.netnih.govrsc.orgnih.govmdpi.com For instance, the determination of particulate and gaseous PAEs in ambient air has been optimized using large-volume injection coupled to GC-MS (LVI-GC-MS), achieving high sensitivity at the picogram per cubic meter (pg m⁻³) level. psu.edursc.org In the analysis of PAEs, electron ionization (EI) GC-MS often leads to significant fragmentation of phthalic acid diesters, with a common and abundant ion being the phthalic anhydride (B1165640) ion at m/z = 149. spectroscopyonline.com
Different detectors can be coupled with GC for PAE analysis. Flame ionization detectors (FID) are robust and reliable, while electron capture detectors (ECD) can achieve lower detection levels, such as 0.01 ng, for phthalates in atmospheric air due to their selectivity, potentially avoiding extensive sample purification from hydrocarbons. uw.edu.pl Tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity for the simultaneous determination of multiple PAEs in complex matrices like fish samples. researchgate.net
For phthalate (B1215562) monoesters, which are hydrolysis products of diesters, a GC-MS method using selected ion monitoring (SIM) has been developed. This method involves liquid-liquid extraction, followed by esterification with trimethylsilyldiazomethane (B103560) (TMSD) and methanol, and then clean-up via Florisil column chromatography before GC-MS analysis. nih.gov The methylated monoesters exhibit characteristic mass fragment patterns at m/z 163, 149, and 91. nih.gov
It is important to note that the GC analysis of phthalimide, a derivative related to this compound, can present challenges. Phthalimide signals in GC may originate not only from the compound initially present but also from its formation due to the thermal decomposition of precursors like captan (B1668291) and folpet (B141853) within the hot GC injector. eurl-pesticides.eu This necessitates careful calibration techniques, such as using isotopically labeled internal standards (ILIS), to correct for thermal losses and avoid false positives. eurl-pesticides.eu
Electrochemical Methods for Characterization
Electrochemical methods offer sensitive, cost-effective, and rapid approaches for the characterization and determination of chemical compounds, including phthalic acid and its derivatives. Voltammetric techniques, in particular, are frequently employed due to their excellent sensitivity. researchgate.net
While direct electrochemical studies focusing solely on this compound are less commonly documented, research on related compounds like phthalic acid and phthalic acid esters provides insights into the applicability of these methods. For instance, modified carbon paste electrodes incorporating phthalic acid and Triton X-100 have been utilized to investigate the electrochemical behavior of dopamine, demonstrating a notable enhancement in its oxidation and reduction peak currents. researchgate.netresearchgate.net This suggests that phthalic acid can influence electrode surface properties and electrochemical responses.
Furthermore, electrochemical methods have proven effective in discriminating between isomers. A chemosensor based on an N-butylaminomethyl-ferrocene derivative has been successfully used for the selective electrochemical discrimination of phthalic acid from its isomers, isophthalic acid and terephthalic acid. rsc.orgrsc.orgnih.gov In this approach, the anodic peak current corresponding to the oxidation of the secondary amines in the chemosensor selectively diminished upon the addition of phthalic acid. rsc.org
Electrochemical aptasensors represent another advanced application for phthalic acid derivatives. Protocols have been developed for the in vitro selection and characterization of group-specific DNA aptamers that bind to phthalic acid esters (PAEs). These selected aptamers can then be integrated into electrochemical aptasensors for the ultrasensitive and selective detection of specific PAEs, such as bis(2-ethylhexyl) phthalate. ntu.edu.sgnih.gov Additionally, the electrolytic reduction of phthalic acid has been a subject of study. acs.org Cyclic voltammetry has also been applied to study the complexed species of model compounds for nitrohumic acids derived from phthalic acid, providing insights into their chemical properties. scielo.br
Thermal Analysis (Thermogravimetry, Differential Scanning Calorimetry)
Thermal analysis techniques, including Thermogravimetry (TGA) and Differential Scanning Calorimetry (DSC), are critical for understanding the thermal stability, decomposition pathways, and phase transitions of materials. These methods are widely applied to phthalic acid and its derivatives to characterize their thermal behavior.
TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability, decomposition temperatures, and compositional components. slideshare.netmdpi.com DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, allowing for the identification of thermal events such as melting points, crystallization, and glass transitions. slideshare.netwaters.com Combining TGA and DSC (TGA/DSC) can offer a comprehensive understanding of thermal processes, and these techniques can be coupled with mass spectrometry (MS) or infrared (IR) spectroscopy to analyze gaseous decomposition products. mdpi.com
Studies on phthalic acid, a close relative of this compound, demonstrate the utility of these techniques. The evaporation of phthalic acid has been characterized as a two-step overlapping phenomenon, which can be separated using Pressure Differential Scanning Calorimetry. nih.gov
Thermal analysis is also crucial in the characterization of polymers and coordination compounds involving phthalic acid. For example, polyesters synthesized from glycerol (B35011) and phthalic acid have been analyzed by TGA and DSC to evaluate their thermal stability and behavior. scielo.brd-nb.info DSC curves of these polyesters have shown endothermic peaks, while TGA profiles revealed weight loss corresponding to the decomposition of components like ethanol (B145695) and phthalic acid from the crystal lattice. scielo.brd-nb.infoacs.org
Urea Phthalic acid (UPA) crystalline material, grown by the slow evaporation method, has been subjected to TGA/DSC analysis to determine its thermal kinetic parameters. neliti.comresearchgate.net The TGA study of UPA identified two distinct ranges of mass loss, indicating decomposition processes. neliti.com The melting point of UPA was found to be 490 K, with a 34% mass loss between 465 K and 484 K, and a 60% mass loss from 498 K to 507 K. neliti.com These thermal parameters are indicative of the material's thermal stability and suitability for certain applications. neliti.com
Low-pressure thermogravimetric analysis has also been used to determine sublimation temperatures for organic precursors, including phthalic acid, in atomic/molecular layer deposition (ALD/MLD) processes. aalto.fi For phthalic acid, the thermogravimetric onset temperature (TGonset) was reported at 210 °C. aalto.fi
Table 1: Summary of Thermal Analysis Data for Phthalic Acid and Related Materials
| Compound/Material | Technique | Observation/Parameter | Value/Range | Citation |
| Phthalic acid (evaporation) | DSC | Evaporation phenomenon | Two-step overlapping endothermic process | nih.gov |
| Polyesters (Glycerol & Phthalic Acid) | DSC | Endothermic peaks | 373 °C, 373 °C, 364 °C | scielo.brd-nb.info |
| Polyesters (Glycerol & Phthalic Acid) (TPS form) | TGA | Weight loss (0.5 mol ethanol, 1 mol phthalic acid) | 26.13% (144.44–215.84 °C) | acs.org |
| Polyesters (Glycerol & Phthalic Acid) (TPR form) | TGA | Weight loss (0.3 mol ethanol, 1 mol phthalic acid) | 26.38% (146–238 °C) | acs.org |
| Urea Phthalic Acid (UPA) | TGA/DSC | Melting Point | 490 K | neliti.com |
| Urea Phthalic Acid (UPA) | TGA | Mass loss (1st decomposition) | 34% (465 K – 484 K) | neliti.com |
| Urea Phthalic Acid (UPA) | TGA | Mass loss (2nd decomposition) | 60% (498 K – 507 K) | neliti.com |
| Phthalic acid (ALD/MLD precursor) | TGA | Onset temperature (TGonset) for weight loss | 210 °C | aalto.fi |
Polymer Chemistry and Materials Science Applications of Phthalamic Acid
Phthalamic Acid as a Monomer in Polymer Synthesis
The primary role of this compound and its derivatives in polymer synthesis is as a monomer that introduces aromatic rigidity and specific chemical functionalities into the polymer backbone. Phthalic anhydride (B1165640), the cyclic anhydride of phthalic acid, is a particularly common starting material due to its reactivity.
Polyesters are a significant class of polymers formed through the polycondensation reaction between a dicarboxylic acid (or its anhydride) and a polyol. Phthalic acid and its anhydride are widely used to produce polyesters, with the properties of the final material being heavily influenced by the type of polyol used and the reaction conditions. scielo.brterrificscience.org
A classic example is the reaction of phthalic anhydride with a diol like ethylene (B1197577) glycol, which produces a linear polyester (B1180765) known as poly(ethylene phthalate). terrificscience.orgvedantu.com When a triol such as glycerol (B35011) is used, the presence of a third hydroxyl group allows for the formation of a cross-linked, three-dimensional network structure, resulting in a thermosetting resin. terrificscience.orgoureducation.in The production of these polyesters proceeds via a step-growth mechanism where a small molecule, typically water, is eliminated. terrificscience.org
Research into the polycondensation of phthalic acid and glycerol has explored how monomer ratios affect the final polymer structure. scielo.brresearchgate.net For instance, studies have been conducted using glycerol-to-phthalic acid molar ratios of 2:2, 2:3, and 2:4. scielo.brresearchgate.net An equimolar mixture is expected to yield a polyester with alcohol end-groups, while an excess of phthalic acid results in more unreacted carboxylic acid groups in the final product. scielo.br The progress of the polycondensation reaction can be monitored by measuring the change in the acid number of the reaction mixture over time. e3s-conferences.org
Table 1: Research Findings on Polyester Synthesis from Phthalic Acid/Anhydride and Glycerol
| Molar Ratio (Glycerol:Phthalic Acid) | Resulting Polymer Structure | Key Findings | Citations |
|---|---|---|---|
| 2:2, 2:3, 2:4 | Cross-linked polyester network | The molecular structure is strongly influenced by the monomer ratio. Higher phthalic acid content leads to incipient crystallinity. | scielo.brresearchgate.net |
The ring-opening copolymerization (ROCOP) of phthalic anhydride with epoxides is a modern and efficient method for synthesizing polyesters with high molecular weight and narrow dispersity. nih.gov This approach offers better atom economy compared to traditional polycondensation. nih.gov A variety of metal-based catalyst systems have been developed to facilitate this reaction, enabling the production of polyesters with controlled properties. nih.govmdpi.com
Research has focused on catalysts such as chromium, aluminum, zinc, and magnesium complexes. mdpi.comrsc.org For example, amine-bis(phenolate) chromium(III) complexes, when paired with a nucleophilic co-catalyst like 4-(dimethylamino)pyridine (DMAP), have been shown to effectively copolymerize phthalic anhydride with epoxides such as cyclohexene (B86901) oxide (CHO), propylene (B89431) oxide, and limonene (B3431351) oxide (LO). nih.govresearchgate.net These reactions can yield polyesters with number-average molecular weights (Mn) up to 20.6 kg/mol . nih.gov
Studies have also demonstrated the synthesis of partially bio-based alternating polyesters from the copolymerization of phthalic anhydride and limonene oxide, a renewable monomer. mdpi.com Depending on the catalyst and reaction conditions, these copolymers can achieve high glass transition temperatures (Tg), with values reported up to 141°C. mdpi.com Furthermore, selective copolymerization has been achieved from a mixture of monomers, where the ring-opening copolymerization of phthalic anhydride and propylene oxide occurs first, followed by the ring-opening of lactide to form block polyesters. mdpi.com
Table 2: Selected Research on Copolymerization of Phthalic Anhydride (PA) with Epoxides
| Epoxide Monomer | Catalyst System | Key Findings | Citations |
|---|---|---|---|
| Cyclohexene Oxide (CHO) | Amine-bis(phenolate) Cr(III) complexes with DMAP | Resulting polyesters had Mn up to 20.6 kg mol−1 and narrow dispersity. | nih.gov |
| Limonene Oxide (LO) | Salen-type Cr, Al, and Mn complexes | Produced partially bio-based alternating polyesters; achieved Tg of 141°C and molar mass of 16.4 kg/mol . | mdpi.com |
| Propylene Oxide (PO) & Lactide (LA) | Nano-sized zinc glutarate (ZnGA) | Selective copolymerization achieved, with ROCOP of PA and PO occurring before the polymerization of LA to form block copolymers. | mdpi.com |
Polyimides are a class of high-performance polymers known for their exceptional thermal stability. Their synthesis most commonly involves a two-step process. vt.edu First, a dianhydride is reacted with a diamine in a dipolar aprotic solvent to form a soluble poly(amic acid) precursor. vt.edu In the second step, this precursor is converted to the final polyimide through thermal or chemical cyclization (imidization), which involves the elimination of water. vt.educore.ac.uk Phthalic anhydride and its derivatives are often used in this process, either as part of a larger dianhydride monomer or as an end-capping agent to control molecular weight. vt.eduresearchgate.net For instance, 4-ethynyl-phthalic anhydride has been investigated as a reactive end-cap. core.ac.uk
Poly(imide siloxane)s are advanced block copolymers that combine the rigid, thermally stable properties of polyimides with the flexibility, low glass transition temperature, and low surface energy of polysiloxanes. vt.edumdpi.com These materials are synthesized by incorporating amino-propyl terminated polydimethylsiloxane (B3030410) (APPS) as a co-diamine along with traditional aromatic diamines in the reaction with a dianhydride. mdpi.comresearchgate.net The synthesis often requires a co-solvent system to prevent microphase separation of the siloxane groups during polymerization. mdpi.com The resulting copolymers exhibit properties from both segments, making them suitable for applications requiring flexibility and thermal stability. researchgate.net In a related synthesis, this compound side-chain groups have been introduced onto a polysilsesquioxane backbone by reacting it with phthalic anhydride. nih.gov
Role of this compound Derivatives in Specialty Polymers
Beyond their role as primary monomers, derivatives of this compound are instrumental in creating specialty polymers with unique properties and applications, such as thermosetting resins and coordination polymers.
Glyphthalic resins, commonly known as Glyptal, are a type of alkyd resin produced from the polycondensation of phthalic anhydride and glycerol. oureducation.inquora.com Due to the use of glycerol, a tri-functional alcohol, Glyptal possesses a highly cross-linked, three-dimensional network structure. oureducation.inaskfilo.com This structure results in a hard, brittle, and thermosetting material. oureducation.ine3s-conferences.org
The polymerization process proceeds through distinct stages. Initially, a fusible resin soluble in acetone (B3395972) is formed (Stage A). e3s-conferences.org As the reaction continues, it becomes insoluble in acetone (Stage B), and finally, it cures into an infusible and insoluble solid (Stage C). e3s-conferences.org
Glyptal resins are valued for a combination of properties that make them suitable for specific industrial applications. ck12.org When dissolved in appropriate solvents, they form solutions that, upon evaporation, leave a tough and inflexible film, a property utilized in the manufacturing of paints and lacquers. vedantu.comquora.com
Table 3: Properties and Applications of Glyptal Resins
| Property | Description | Application | Citations |
|---|---|---|---|
| Structure | Thermosetting, cross-linked polyester | Paints, lacquers, surface coatings | oureducation.inquora.com |
| Mechanical Strength | Hard and rigid due to 3D network | Binding material, cements | oureducation.inaskfilo.comck12.org |
| Thermal Resistance | Excellent heat resistance | Coatings for electrical machinery | ck12.org |
| Electrical Insulation | Good electrical insulating properties | Insulating coatings for transformers and other electrical components | ck12.org |
| Chemical Resistance | Stable against chemical attack | Protective surface coatings | ck12.org |
Coordination polymers are materials formed by linking metal ions with organic bridging ligands, creating one-, two-, or three-dimensional networks. nih.govmdpi.com The carboxylate groups of phthalic acid (the deprotonated form of this compound's parent dicarboxylic acid) are excellent coordinating agents for metal ions, making it a common ligand in the synthesis of these materials. nih.govasianpubs.org
In the formation of these polymers, the phthalate (B1215562) ligand can adopt various coordination modes. For example, it has been shown to act as a monodentate ligand in the synthesis of one-dimensional coordination polymers with Co(II) and Cu(II) metal centers, where an aminopyrazine ligand serves as the bridging unit to form the infinite chain. nih.gov The final structure and dimensionality of the coordination polymer are determined by the choice of metal ion, the ligand itself, and other auxiliary ligands present during the self-assembly process. nih.govasianpubs.org These materials are of significant interest due to their potential applications in areas such as catalysis, gas storage, and luminescence. nih.gov
Advanced Material Applications
This compound in Coatings and Resins
This compound, and more commonly its dehydrated form, phthalic anhydride, serve as crucial building blocks in the synthesis of various polymers for the coatings and resins industry. nih.govorgasynth.comresearchgate.net The primary application lies in the production of alkyd, polyester, and polyurethane resins, which are valued for their versatility and performance characteristics. nih.govgoogle.com
Alkyd resins, which are polyester-based polymers modified with fatty acids, frequently utilize phthalic anhydride as the key polybasic acid component. metoree.com These resins are synthesized through a condensation reaction between a polyhydric alcohol (polyol), a dicarboxylic acid (like phthalic acid/anhydride), and a drying oil fatty acid. metoree.com The choice of these components allows for the tailoring of the resin's properties to suit a wide range of applications. metoree.com For instance, resins based on isophthalic acid, an isomer of phthalic acid, are noted for conferring excellent hardness, corrosion resistance, and thermal stability to coatings. nih.gov These properties make them suitable for demanding applications such as industrial coatings for home appliances, automobiles, and metal furniture. nih.gov
In the realm of unsaturated polyester resins, phthalic anhydride is used to provide rigidity and chemical resistance. These resins are foundational materials for manufacturing a variety of products, including marine and automotive parts and corrosion-resistant pipes (B44673) and tanks. nih.gov The incorporation of the aromatic ring from the phthalic structure enhances the dimensional stability and strength of the final cured product.
Furthermore, polyester ether polyols derived from the reaction of phthalic anhydride, diethylene glycol, and propylene oxide are used in creating urethane (B1682113) compositions for coatings, adhesives, and sealants. google.com These materials benefit from the improved solubility and compatibility imparted by the phthalate-based polyester ether polyols. google.com The trifunctionality of related compounds like trimellitic anhydride allows for the synthesis of water-soluble resins, which are critical in formulating low volatile organic compound (VOC) coatings to meet environmental regulations. researchgate.net
Table 1: Impact of Phthalic Acid Derivatives on Coating Properties
| Property Enhanced | Resin Type | Phthalic Derivative Used | Typical Applications |
| Hardness & Durability | Alkyd Resins, Polyesters | Phthalic Anhydride, Isophthalic Acid | Automotive topcoats, Industrial metal furniture, Appliance coatings nih.govmetoree.com |
| Corrosion & Stain Resistance | Polyesters | Isophthalic Acid | Marine vessels, Chemical storage tanks, Protective metal coatings nih.govmetoree.com |
| Thermal Stability | Polyesters | Isophthalic Acid | High-performance industrial coatings, Wire and cable insulation nih.govresearchgate.net |
| Adhesion | Alkyd Resins | Phthalic Anhydride | Primers for metal surfaces, Exterior paints for buildings metoree.com |
| Flexibility | Polyester Polyols | Phthalic Anhydride | Flexible coatings, Adhesives, Sealants researchgate.netgoogle.com |
This compound-Based Nanocomposites
The integration of this compound and its derivatives into nanocomposites represents an advanced strategy for developing materials with enhanced functionalities. While direct use of this compound is specific, its structural precursors, particularly phthalic anhydride, are integral to synthesizing polymer matrices that host nanofillers.
One significant area is in polyimide (PI)-based nanocomposites. semanticscholar.org Polyimides, known for their exceptional thermal, mechanical, and chemical stability, are often synthesized using aromatic dianhydrides, a class of molecules to which phthalic anhydride belongs. By creating a polyimide matrix and dispersing functional nanofillers within it, the resulting nanocomposite can be tailored for demanding applications in aerospace and microelectronics. semanticscholar.org The properties of the final composite, such as thermal stability, mechanical strength, and electrical characteristics, are influenced by the interaction between the polymer matrix and the nanofillers. semanticscholar.orgwikipedia.org
Phthalic acid has also been utilized more directly in the synthesis of photocatalytic nanocomposites. In one study, a carbon nitride (CN) photocatalyst was prepared by the thermal polymerization of a precursor made by treating dicyandiamide (B1669379) with phthalic acid. researchgate.net The interaction between the phthalic acid and the dicyandiamide precursor via hydrogen bonding influenced the final structure of the carbon nitride, leading to a material with an irregular layered stacking structure. researchgate.net This modification resulted in a nanocomposite with more amino groups in its structure, which effectively improved the separation efficiency of photogenerated charge carriers, enhancing its photocatalytic activity. researchgate.net
The functional groups of this compound (a carboxylic acid and an amide) offer potential for surface modification of nanoparticles. These groups can form covalent or non-covalent bonds with the surface of nanofillers, improving their dispersion within a polymer matrix and enhancing the interfacial adhesion between the filler and the polymer. This improved compatibility is crucial for achieving desired enhancements in mechanical, thermal, and barrier properties in the final nanocomposite material. nih.gov
Table 2: Research Findings on this compound-Related Nanocomposites
| Nanocomposite System | Role of Phthalic Acid/Derivative | Key Research Finding | Potential Application |
| Carbon Nitride (CN) Photocatalyst | Structural modifier in precursor synthesis | Phthalic acid addition created a structure with enhanced separation of photogenerated charge carriers, boosting photocatalytic activity by 2.72 times compared to the pristine material. researchgate.net | Environmental remediation (degradation of organic pollutants) researchgate.net |
| Polyimide (PI) Nanocomposites | Precursor (as Phthalic Anhydride) for the polymer matrix | Integrating functional nanofillers into a PI matrix significantly expands applications by tuning thermal, mechanical, and dielectric properties. semanticscholar.org | Aerospace components, Microelectronic devices, High-performance sensors semanticscholar.org |
| Polymer-Nanoclay Composites | Potential surface modifier for nanofillers | Functional groups can improve the compatibility between nanofillers (like nanoclays) and a polymer matrix (like PVA), leading to superior thermal, mechanical, and barrier properties. mdpi.com | Smart food packaging, Flame-retardant films mdpi.com |
Biological and Biomedical Research on Phthalamic Acid Derivatives
Pharmacological and Therapeutic Potential of Phthalimide (B116566) Analogues (Derived from Phthalamic Acid)
Phthalimide analogues, which are cyclic imides with two carbonyls bound to the same nitrogen, are known for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties ucl.ac.ukbiomedgrid.commdpi.com. The phthalimide scaffold is considered an important pharmacophoric fragment, contributing to the potency and selectivity of various drug candidates researchgate.nettandfonline.comresearchgate.net.
Anti-inflammatory Agents
Phthalimide derivatives have demonstrated significant anti-inflammatory activity, often by inhibiting cyclooxygenase-2 (COX-2) and suppressing pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) ucl.ac.ukresearchgate.netbiomedgrid.comtandfonline.com.
Detailed Research Findings:
COX Inhibition: Studies have shown that certain phthalimide derivatives can selectively inhibit COX-2, an enzyme crucial in inflammatory pathways biomedgrid.com. For instance, some derivatives exhibited potent COX-2 inhibitory effects with IC50 values ranging from 0.15 to 0.2 µM, while also showing activity against COX-1 ucl.ac.uk. Other compounds demonstrated COX-1 inhibition with IC50 values between 66.2 and 76.7 µM, and COX-2 inhibition with IC50 values from 43.8 to 72.8 µM ucl.ac.uk.
TNF-α Modulation: Several phthalimide derivatives have been synthesized to modulate the overproduction of TNF-α, a key mediator of inflammatory responses. These compounds have shown significant results in TNF-α modulation, sometimes surpassing the activity of thalidomide (B1683933) biomedgrid.com. For example, compounds 159–160 showed TNF-α inhibitory effects of 73.6% and 76.5% at 25 µM, respectively ucl.ac.uk. LASSBio-468, a phthalimide derivative, has been shown to inhibit LPS-induced TNF-α production in vivo, indicating its potential against chronic inflammatory diseases researchgate.net.
Edema Reduction: In murine models, new phthalimide derivatives, including those bearing prednisolone (B192156) and budesonide (B1683875) moieties, have shown efficacy in reducing ulceration and carrageenan-induced paw edema ucl.ac.ukjst.go.jp. Compounds 28-29, for example, reduced ulceration by 83.3% and 75.0% respectively ucl.ac.uk.
| Compound Type / Study | Target / Model | Key Finding | IC50 / Efficacy | Reference |
|---|---|---|---|---|
| Phthalimide Derivatives (Abdel-Aziz et al., 2020) | COX-1 | Activity against COX-1 | 10.9 to 24.8 µM | ucl.ac.uk |
| Phthalimide Derivatives (Abdel-Aziz et al., 2020) | COX-2 | Potent inhibition of COX-2 | 0.15 to 0.2 µM | ucl.ac.uk |
| Piperazine Derivatives (Szkatuła et al., 2021) | COX-1 | Potent inhibition of COX-1 (compounds 2, 4, 5) | 66.2 to 76.7 µM | ucl.ac.uk |
| Piperazine Derivatives (Szkatuła et al., 2021) | COX-2 | Inhibitory effects on COX-2 (compounds 2-9) | 43.8 to 72.8 µM | ucl.ac.uk |
| Prednisolone/Budesonide Phthalimide Derivatives (Machado et al., 2020) | Murine ulcerative colitis model | Reduction of ulceration (compounds 28-29) | 83.3% and 75.0% reduction | ucl.ac.uk |
| Phthalimide Derivatives (Melo et al., 2018) | TNF-α inhibitory assay | Effective TNF-α inhibition (compounds 159-160) | 73.6% and 76.5% at 25 µM | ucl.ac.uk |
| Phthalimide-triazole compounds (Lima et al.) | Carrageenan-induced paw edema in mice | Reduced inflammation | 35.6% (4a at 24h), 48.9% (4d at 4h) | jst.go.jp |
Anticancer and Antitumor Activities
Phthalimide derivatives have shown promise as anticancer and antitumor agents, with some acting as inhibitors of cancer-causing receptors or demonstrating antiangiogenic effects ucl.ac.ukmdpi.comresearchgate.net.
Detailed Research Findings:
Cytotoxicity against Cancer Cell Lines: New phthalimide derivatives have exhibited antitumor activity against various human cancer cell lines, including HeLa, human leukemia (K562, HL-60), breast (MDA-MB-468, MCF-7), colon (HT29, Caco-2, HCT-116), and ovarian (Ovcar-3) cancer cells ucl.ac.ukmdpi.comresearchgate.netresearchgate.netnih.gov.
Cieslak et al. (2019) reported phthalimide derivatives (217-227) showing potent activity against HeLa cells (IC50 of 1.0 µM for compound 222) and K562 cells (IC50 of 1.0-2.0 µM for compounds 219, 221, 222) ucl.ac.uk.
Tavallaei et al. (2021) developed phthalimide-thiazole conjugates (180-189) with promising IC50 values ranging from 0.6-2.6 µM in MDA-MB-468 cells and 0.2-1.7 µM in MCF-7 cells ucl.ac.uk.
El-Aarag et al. (2017) tested phthalimides (232-233) against A549 tumor cells, showing 21.1% and 34.7% inhibition at 25 µM, and reducing cancer mass by 30.11% and 53.52% in an in vivo murine model ucl.ac.uk.
A halogenated Schiff base phthalimide derivative (H6) demonstrated effective inhibition of colon and breast cancer cell lines while maintaining selectivity towards normal tissues researchgate.net.
Antiangiogenic Effects: Novel phthalimide derivatives (237–245) discovered by Peach et al. (2020) showed strong antiangiogenic activities in an in vivo aortic ring assay, with growth inhibitory values ranging from 100.57% to 182.51% ucl.ac.uk. Steinebach et al. (2018) also reported polyfluorinated phthalimide derivatives (246–251) with antiangiogenic effects in vivo ucl.ac.uk.
| Compound Type / Study | Cancer Cell Line | Key Finding | IC50 / Inhibition | Reference |
|---|---|---|---|---|
| Phthalimide Derivatives (Cieslak et al., 2019) | HeLa cells | Antitumor activity | 1.0 µM (Compound 222) | ucl.ac.uk |
| Phthalimide Derivatives (Cieslak et al., 2019) | K562 cells | Antitumor activity | 1.0-2.0 µM (Compounds 219, 221, 222) | ucl.ac.uk |
| Phthalimide-thiazole conjugates (Tavallaei et al., 2021) | MDA-MB-468 cells | Promising cytotoxic activity | 0.6-2.6 µM (Compounds 180-189) | ucl.ac.uk |
| Phthalimide-thiazole conjugates (Tavallaei et al., 2021) | MCF-7 cells | Potent cytotoxic activity | 0.2-1.7 µM (Compounds 181-182, 184-189) | ucl.ac.uk |
| Phthalimides (El-Aarag et al., 2017) | A549 tumor cell lines | Antiproliferative effects | 21.1% (232), 34.7% (233) at 25 µM | ucl.ac.uk |
| Phthalimides (El-Aarag et al., 2017) | Murine model (in vivo) | Reduced cancer mass | 30.11% (232), 53.52% (233) | ucl.ac.uk |
| Phthalimide Derivatives (Peach et al., 2020) | Murine model (in vivo aortic ring assay) | Antiangiogenic effects | 100.57% to 182.51% growth inhibition | ucl.ac.uk |
| Oxazinethione-phthalimide derivatives (Abdellattif et al., 2021) | MCF-7, HeLa, Ovcar-3 | Antiproliferative properties | 12.31-21.7 µg/mL (MCF-7), 0.09-15.86 µg/mL (HeLa, Ovcar-3) | ucl.ac.uk |
Antimicrobial and Antibacterial Studies
Phthalimide derivatives have demonstrated significant antimicrobial and antibacterial activities against various bacterial and fungal strains ucl.ac.ukresearchgate.netnih.govajpamc.comderpharmachemica.com.
Detailed Research Findings:
Broad-Spectrum Activity: Novel phthalimide analogues containing indole (B1671886) or brominated indole moieties have shown broad-spectrum antimicrobial activity researchgate.net. For example, compound 8 exhibited 53-67% of erythromycin's activity against tested bacteria and 60-70% of miconazole's activity against tested fungi researchgate.net.
Gram-Positive and Gram-Negative Bacteria: Othman and colleagues (2019) reported phthalimide derivatives (264-368) with antibacterial activity against both Gram-positive (e.g., S. pneumoniae, B. subtilis) and Gram-negative (e.g., P. aeruginosa, E. coli) bacteria ucl.ac.uk. The most potent derivative, 264, showed MICs of 1.98 µg/mL against S. pneumoniae and 0.98 µg/mL against B. subtilis ucl.ac.uk.
Specific Bacterial Inhibition: Compounds 1 and 2, which are phthalimide analogues, showed good zones of inhibition against Escherichia coli at micromolar concentrations, proving more effective than Gentamicin Sulfate researchgate.net. N-substituted phthalimides have also shown very good activity against Staphylococcus aureus and Escherichia coli when compared to phenol (B47542) as a standard derpharmachemica.com.
Antifungal Activity: Phthalimide-chalcone conjugates (252–254) developed by Durairaju et al. (2021) displayed significant zones of inhibition against Candida albicans (12.0-22.0 mm) and Aspergillus niger (18.0-24.0 mm) at 100 µg/mL ucl.ac.uk.
| Compound Type / Study | Microorganism | Key Finding | Activity / MIC / Zone of Inhibition | Reference |
|---|---|---|---|---|
| Phthalimide (Koshelev et al., 2020) | S. aureus | Growth inhibition | 16.81% | ucl.ac.uk |
| Phthalimide (Koshelev et al., 2020) | E. coli | Growth inhibition | 7.56% | ucl.ac.uk |
| Phthalimide (Koshelev et al., 2020) | K. pneumonia | Growth inhibition | 20.34% | ucl.ac.uk |
| Phthalimide (Koshelev et al., 2020) | A. baumannii | Growth inhibition | 10.92% | ucl.ac.uk |
| Phthalimide (Koshelev et al., 2020) | P. aeruginosa | Growth inhibition | 12.56% | ucl.ac.uk |
| Phthalimide Derivatives (Othman et al., 2019) | S. pneumoniae | Antibacterial activity | MIC 1.98 µg/mL (Compound 264) | ucl.ac.uk |
| Phthalimide Derivatives (Othman et al., 2019) | B. subtilis | Antibacterial activity | MIC 0.98 µg/mL (Compound 264) | ucl.ac.uk |
| Phthalimide-chalcone conjugates (Durairaju et al., 2021) | E. coli | Zone of inhibition at 100 µg/mL | 10.0-18.0 mm | ucl.ac.uk |
| Phthalimide-chalcone conjugates (Durairaju et al., 2021) | S. aureus | Zone of inhibition at 100 µg/mL | 10.0-23.0 mm | ucl.ac.uk |
| Phthalimide-chalcone conjugates (Durairaju et al., 2021) | C. albicans | Zone of inhibition at 100 µg/mL | 12.0-22.0 mm | ucl.ac.uk |
| Phthalimide-chalcone conjugates (Durairaju et al., 2021) | A. niger | Zone of inhibition at 100 µg/mL | 18.0-24.0 mm | ucl.ac.uk |
Enzyme Inhibition Studies (e.g., Tyrosinase)
Phthalimide and phthalic acid derivatives have been investigated for their enzyme inhibitory capabilities, including against tyrosinase and beta-lactamase winona.edusbmu.ac.irasianpubs.orgsbmu.ac.irnih.gov.
Detailed Research Findings:
Tyrosinase Inhibition: In silico studies using molecular docking have explored the inhibitory mechanisms of phthalic acid derivatives against tyrosinase. Diisooctyl Phthalate (B1215562), for instance, showed antioxidant potential through the tyrosinase enzyme receptor (6JU9) with a stable docking score of -81.07 sbmu.ac.irsbmu.ac.ir.
Beta-Lactamase Inhibition: Phthalic acid derivatives, including phthalic acid, terephthalic acid, and 1,2-phenylenediacetic acid, have been identified as potential inhibitors of beta-lactamase, an enzyme contributing to bacterial resistance to antibiotics winona.edu.
Terephthalic acid was found to be the most inhibitory, yielding 66% inhibition at 1.5 mM winona.edu.
The IC50 values for phthalic acid and 1,2-phenylenediacetic acid were 8.0 ± 0.6 mM and 2.8 ± 0.8 mM, respectively, indicating that 1,2-phenylenediacetic acid was a slightly better inhibitor than phthalic acid winona.edu.
3-Alkyloxy and 3-amino phthalic acid derivatives have also shown metallo-beta-lactamase inhibitory activity, with 3-amino phthalic acid derivatives demonstrating potent activity against IMP-1 and a strong combination effect with carbapenem (B1253116) antibiotics nih.gov.
Carbonic Anhydrase (hCA) Inhibition: Sulfonamide-based analogues containing phthalimide moieties (126–136) have been evaluated for their inhibitory activity against human carbonic anhydrase (hCA) enzymes (hCAI, hCAII, hCAIX, and hCAXII). Compounds 126–132 and 134–136 exhibited potent Ki values against hCAI (0.159–0.463 µM) and hCAII (0.0024–0.044 µM) ucl.ac.uk.
| Compound Type / Study | Enzyme Target | Key Finding | IC50 / Ki / Docking Score | Reference |
|---|---|---|---|---|
| Diisooctyl Phthalate (in silico) | Tyrosinase (6JU9) | Antioxidant potential | Docking Score: -81.07 | sbmu.ac.irsbmu.ac.ir |
| Terephthalic acid | Beta-lactamase | Most inhibitory | 66% inhibition at 1.5 mM | winona.edu |
| Phthalic acid | Beta-lactamase | Inhibitory activity | IC50: 8.0 ± 0.6 mM | winona.edu |
| 1,2-Phenylenediacetic acid | Beta-lactamase | Inhibitory activity | IC50: 2.8 ± 0.8 mM | winona.edu |
| Sulfonamide-phthalimide analogues (126–136) | hCAI | Potent inhibition | Ki: 0.159–0.463 µM | ucl.ac.uk |
| Sulfonamide-phthalimide analogues (127–132, 134–136) | hCAII | Strong inhibition | Ki: 0.0024–0.044 µM | ucl.ac.uk |
Environmental and Health Aspects of Phthalic Acid Esters (PAEs)
Phthalic acid esters (PAEs), synthetic diesters derived from o-phthalic acid, are widely used as plasticizers and additives nih.govencyclopedia.pub. However, they are considered endocrine disruptors and pose significant environmental and health risks due to their ability to leach into the environment and their potential toxicity, mutagenicity, and carcinogenicity bohrium.commdpi.comnih.govencyclopedia.pubmdpi.com.
Biodegradation Mechanisms and Bacteria Involved in PAEs Degradation
Microbial degradation, primarily by bacteria and fungi, offers a promising method for PAEs bioremediation in contaminated environments nih.govresearchgate.netresearchgate.net.
Detailed Research Findings:
Biodegradation Process: The initial stages of PAE degradation typically involve the hydrolysis of ester bonds by enzymes, leading to the production of monoesters, which then decompose into phthalic acid (PA) and alcohol researchgate.netmdpi.comoup.comd-nb.info. This process can ultimately lead to the production of short-chain acids that enter the Krebs cycle mdpi.com.
Key Enzymes: Hydrolases and oxygenases are the primary enzymes involved in PAE biodegradation mdpi.com. Esterases, in particular, show high activity in degrading phthalates, with optimal pH values ranging from 7 to 10 and temperatures from 30 to 70 °C mdpi.com.
Bacterial Strains Involved: Over 80 PAE-degrading bacterial strains from 36 genera have been isolated from various ecosystems, including soil, water, and sediments nih.gov. Notable genera include:
Comamonas nih.gov
Sphingomonas nih.gov
Arthrobacter mdpi.com
Mycobacterium mdpi.com
Delfia mdpi.com
Acinetobacter (e.g., Acinetobacter sp. 33F, which degrades and utilizes dibutyl phthalate (DBP) as a sole carbon source) gnest.org
Priestia megaterium P-7 (isolated from cotton field soil, capable of 100% DBP removal within 20 hours under optimal conditions) frontiersin.org
Substrate Specificity: Gram-negative bacteria tend to degrade low molecular weight PAEs (with C1–C4 side chains), while Gram-positive bacteria have a broader substrate spectrum, capable of degrading both low and high molecular weight PAEs (with C5 or more side chains) nih.gov.
Metabolic Pathways: Genomic and metabolomic analyses have revealed multiple degradation pathways for PAEs. For instance, Priestia megaterium P-7 utilizes pathways such as decarboxylation (DBP → MBP → BB → BA → Catechol), hydrolysis (DBP → MBP → PA → PCA → Catechol), and direct β-oxidation (DBP → DEP → MEP → PA → Catechol) frontiersin.org. Phthalic acid (PA) is a central metabolite formed during the hydrolysis of PAEs, and specific genes (e.g., oph and pht gene clusters) are involved in its conversion to protocatechuate (PCA) d-nb.infofrontiersin.org.
| Bacterial Genus / Strain | PAE Type Degraded | Key Degradation Feature | Reference |
|---|---|---|---|
| Pseudomonas | Various PAEs | Commonly isolated PAE degrader | nih.govmdpi.com |
| Comamonas | Various PAEs | Commonly isolated PAE degrader | nih.gov |
| Sphingomonas | Various PAEs | Commonly isolated PAE degrader | nih.gov |
| Gordonia | Various PAEs | Commonly isolated PAE degrader | nih.govmdpi.com |
| Rhodococcus | Various PAEs | Commonly isolated PAE degrader | nih.govmdpi.com |
| Bacillus | Various PAEs | Commonly isolated PAE degrader | nih.govmdpi.com |
| Acinetobacter sp. 33F | Dibutyl phthalate (DBP), Di-Ethyl Phthalate (DEP), Di-Octyl Phthalate (DOP), Benzyl (B1604629) Butyl Phthalate (BBP), Mono-Butyl Phthalate (MBP), Di–isodecyl Phthalate (DIDP) | Degrades and utilizes DBP as sole carbon source; 82.45% DBP degraded in minimal salt medium | gnest.org |
| Priestia megaterium P-7 | Di-n-butyl phthalate (DBP) and other PAEs | 100% DBP removal within 20 hours; broad substrate specificity; utilizes decarboxylation, hydrolysis, and β-oxidation pathways | frontiersin.org |
Migration Studies of PAEs from Packaging Materials
Phthalic acid esters (PAEs) are extensively utilized as plasticizers in various plastic materials to enhance their flexibility, transparency, and durability nih.govwikipedia.orgnih.gov. Research indicates that the migration of these compounds from packaging into food and other products is a complex process influenced by several factors, including contact time, temperature, the nature of the packaged product (e.g., fatty, acidic, aqueous), and the specific type of packaging material nih.govnih.govnih.govnih.govwikipedia.orguni.lunih.govnih.gov.
Factors Influencing Migration:
Contact Time: A consistent finding across studies is that the migration of PAEs generally increases with prolonged contact time between the packaging and its contents nih.govnih.govnih.govwikipedia.orgnih.govumweltprobenbank.de. For instance, in meat products stored in textile packaging, the concentrations of dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP) showed a rising trend over a 28-day storage period. One sample exhibited DBP increasing from 0.40 to 3.37 mg/kg and DEHP from 0.58 to 14.66 mg/kg nih.gov. Similarly, convenience foods nearing their expiration date have been observed to contain significantly higher PAE levels compared to newly manufactured packages nih.gov.
Temperature: Elevated temperatures accelerate the migration of PAEs nih.govnih.govwikipedia.orguni.lunih.govnih.govumweltprobenbank.de. A study on acidic liquids found the maximum concentration of DEHP (0.586 µg/L) in vinegar stored in high-density polyethylene (B3416737) (HDPE) bottles at 50 °C for six months uni.lu. Conversely, cold temperatures have been shown to delay this migration nih.gov.
Food Composition: The composition of the food product plays a critical role. Migration tends to be higher in fatty foods compared to acidic or aqueous foods, as PAEs are lipid-soluble nih.govnih.govnih.gov. For example, studies have indicated that DEHP migration into milk increases with higher fat content nih.gov. Acidic liquids can also accelerate the migration process nih.govwikipedia.orguni.lu.
Observed Migration Levels and Packaging Types:
Various packaging materials, including polypropylene (B1209903) (PP), polyvinyl chloride (PVC), tin cans, glass, polyethylene terephthalate (B1205515) (PET), high-density polyethylene (HDPE), polyamide polyethylene (PAPE), low-density polyethylene (LDPE), and paper-based materials, have been investigated for PAE migration nih.govwikipedia.orguni.lunih.govfishersci.nonih.gov. Common PAEs detected in migration studies include DEHP, DBP, diisobutyl phthalate (DIBP), diethyl phthalate (DEP), diisononyl phthalate (DINP), di-n-octyl phthalate (DNOP), and benzyl butyl phthalate (BBP) nih.govnih.govwikipedia.orguni.lunih.govnih.govumweltprobenbank.de.
Table 1: Examples of PAE Migration from Various Packaging Materials
| Packaging Material Type | Phthalate Ester (PAE) | Migration Level (Max.) | Product/Simulant | Storage Conditions | Source |
| Polypropylene (PP) | DEHP | 830.30 ng/kg | Pickled tunny bonito | 4 months | nih.gov |
| Polyamide Polyethylene (PAPE) | DIBP | 73.77 µg/kg | Salmon meat | 6 months | nih.govnih.gov |
| Polyamide Polyethylene (PAPE) | DBP | 78.45 µg/kg | Salmon meat | 6 months | nih.govnih.gov |
| Polyamide Polyethylene (PAPE) | DEHP | 253.56 µg/kg | Salmon meat | 6 months | nih.gov |
| HDPE | DEHP | 0.586 µg/L | Vinegar | 50 °C, 6 months | uni.lu |
| PET | DEP | 0.501 µg/L | Verjuice | Up to 6 months | wikipedia.org |
| Textile Packaging (Sample 1) | DBP | 3.37 mg/kg | Meat product | 28 days, 4 °C | nih.gov |
| Textile Packaging (Sample 1) | DEHP | 14.66 mg/kg | Meat product | 28 days, 4 °C | nih.gov |
The European Plastic Regulation (EU) No. 10/2011 establishes specific migration limits (SMLs) for substances intended for food contact, such as 1.5 mg/kg for DEHP and 0.3 mg/kg for DBP nih.govnih.gov. Some studies have reported PAE migration exceeding these regulatory limits nih.gov.
Environmental Fate and Transformation of PAEs
Phthalic acid esters (PAEs) are recognized as ubiquitous environmental contaminants due to their extensive production and propensity for release from various products wikipedia.orgnih.govnih.govumweltprobenbank.deuni.lu. Their environmental fate involves several transformation processes.
Degradation Pathways:
Biodegradation (Microbial Degradation): This is considered the primary and most effective pathway for the degradation of PAEs in diverse environmental matrices, including wastewater, aerobic aquatic environments, and soil nih.govumweltprobenbank.deuni.lunih.govnih.govumweltprobenbank.deatamanchemicals.comuni.luuni.luuni.lu.
PAEs with shorter alkyl chain lengths generally exhibit higher biodegradability nih.gov.
Many wastewater treatment plants possess adapted microorganisms capable of degrading phthalates nih.gov.
Numerous microbial species, such as Pseudomonas, Rhodococcus, Burkholderia cepacia, Archaeoglobus fulgidus, Acinetobacter baumannii, Moraxella sp., Halomonas sp., and Cupriavidus oxalaticus, have been identified as effective PAE degraders uni.lunih.govumweltprobenbank.deatamanchemicals.comuni.luuni.lu.
The degradation process typically initiates with the hydrolysis of PAEs into mono-esters, followed by further conversion to phthalic acid, which can then undergo complete mineralization to carbon dioxide and water under aerobic conditions nih.govnih.govnih.govuni.luuni.lu.
While anaerobic conditions can slow down the degradation process, some phthalates have been shown to mineralize in anaerobic sewage sludge digesters nih.govnih.govnih.govuni.lu. For instance, DEHP degradation can involve both hydrolysis and β-oxidation pathways uni.lu.
Hydrolysis: Although hydrolysis can occur, its role in the degradation of PAEs under natural environmental conditions is generally considered insignificant, with hydrolysis rates increasing at higher pH values nih.govnih.govnih.govuni.lu.
Environmental Distribution and Partitioning:
PAEs are widely distributed in various environmental compartments, including soil, water (river, marine, groundwater), air, sediments, vegetables, and biota wikipedia.orgnih.govnih.govumweltprobenbank.de. Their release into the environment is facilitated by weak intermolecular forces, leading to contamination of soil through sources such as plastic film mulching, sewage irrigation, and fertilizer application umweltprobenbank.denih.gov. PAEs are primarily detected in surface soils, with their vertical migration often restricted by soil sorption umweltprobenbank.de.
Table 2: Partitioning of PAEs in a Full-Scale Horizontal Subsurface Flow Constructed Wetland
| Phthalate Ester (PAE) | Partitioning in Water (%) | Partitioning in Soil (%) | Partitioning in Plant (%) | Air & Biological Transformation (%) | Removal Efficiency (%) | Source |
| Dimethyl phthalate (DMP) | 35.38 | 1.87 | Not specified | 33.21 | 19.32 | wikipedia.org |
| Diethyl phthalate (DEP) | 64.92 | 30.11 | Not specified | 5.97 | 19.18 | wikipedia.org |
| Dibutyl phthalate (DBP) | Not specified | 49.55 | Not specified | 2.72 | 19.40 | wikipedia.org |
| Di(2-ethylhexyl) phthalate (DEHP) | Not specified | 50.68 | Not specified | 13.94 | 48.56 | wikipedia.org |
Future Directions and Emerging Research Areas
Novel Synthetic Routes for Phthalamic Acid and its Advanced Derivatives
Traditional methods for synthesizing derivatives of this compound, such as N-aryl phthalimides, often rely on the condensation of phthalic anhydride (B1165640) with aniline (B41778) derivatives under harsh reaction conditions. chemrxiv.orgbohrium.comnih.gov These methods can present challenges related to yield, selectivity, and functional group tolerance. bohrium.comnih.gov Emerging research focuses on developing milder, more efficient, and highly selective organocatalytic strategies.
A significant advancement is the development of an organocatalytic atroposelective synthesis of N-aryl phthalimides from this compound under mild conditions. researchgate.netknow-todays-news.com This method utilizes an N-heterocyclic carbene (NHC) catalyst, which facilitates the reaction through a unique mechanism. chemrxiv.orgresearchgate.net The key steps involve the in-situ activation of the this compound with an activating agent like pivaloyl chloride (PivCl), followed by the NHC-catalyzed atroposelective amidation to produce the desired N-aryl phthalimides in high yields and enantioselectivities. researchgate.netknow-todays-news.com
Mechanistic investigations have revealed that the NHC catalyst interacts with isoimides generated in situ, leading to the formation of acylazolium intermediates, a distinct pathway in this synthesis. chemrxiv.orgresearchgate.netknow-todays-news.com A remarkable feature of this strategy is the ability to produce both enantiomers of the final product from the same starting materials (phthalic anhydride and an aniline derivative) using a single NHC pre-catalyst. nih.govresearchgate.netknow-todays-news.com This innovative approach has also been successfully extended to the atroposelective synthesis of N-aryl maleimides, demonstrating its versatility. nih.govresearchgate.net
| Feature | Traditional Condensation Method | Novel NHC-Catalyzed Method |
|---|---|---|
| Starting Materials | Phthalic Anhydride, Aniline Derivatives | This compound (from Phthalic Anhydride and Aniline) |
| Conditions | Harsh (e.g., high temperatures) | Mild (e.g., room temperature) |
| Catalyst | Often uncatalyzed or acid-catalyzed | N-Heterocyclic Carbene (NHC) Organocatalyst |
| Selectivity | Limited stereoselectivity | High enantioselectivity (atroposelective) |
| Key Intermediate | Direct amide formation | Acylazolium intermediate from in-situ generated isoimide |
| Efficiency | Variable yields | Excellent yields (up to 99%) know-todays-news.com |
Advanced Computational Modeling for Mechanism Elucidation and Drug Discovery
Computational chemistry has become an indispensable tool for understanding the intricate mechanisms of chemical reactions involving this compound and its derivatives. The cyclization of phthalanilic acids (N-phenylphthalamic acids) to form N-phenylphthalimides, a fundamental transformation, has been a subject of detailed computational investigation. researchgate.net
Studies employing second-order Møller-Plesset perturbation (MP2) theory have provided deep insights into the experimentally proposed two-step mechanism: an initial intramolecular cyclization followed by a dehydration step. researchgate.net These computational models often include explicit solvent molecules, such as acetic acid, to simulate the reaction environment accurately.
The calculations confirm that the reaction proceeds through a gem-diol tetrahedral intermediate formed by the nucleophilic attack of the amide nitrogen on the carboxylic acid carbon. researchgate.net A key finding from these studies is the elucidation of the catalytic role of carboxylic acids like acetic acid. The acetic acid molecule acts as a bifunctional catalyst, simultaneously serving as a proton donor and acceptor in a double proton transfer process. researchgate.net This concerted bond reorganization within a cyclic hydrogen-bonded complex facilitates both the formation of the tetrahedral intermediate and its subsequent rate-determining dehydration. researchgate.net Such computational approaches are crucial for optimizing reaction conditions and designing more efficient catalytic systems.
| Computational Aspect | Key Finding | Significance |
|---|---|---|
| Theoretical Level | Second-order Møller-Plesset perturbation (MP2) theory provides accurate energetic profiles. researchgate.net | Ensures reliability of the mechanistic investigation. |
| Reaction Mechanism | Confirms a two-step process: 1) Reversible cyclization to a tetrahedral intermediate, 2) Dehydration. researchgate.net | Validates experimental kinetic data. |
| Rate-Determining Step | The second step, dehydration of the gem-diol intermediate, is the slow, rate-limiting step. researchgate.net | Identifies the kinetic bottleneck of the reaction. |
| Catalyst Role | Acetic acid acts as a bifunctional catalyst, facilitating proton transfers in both steps. researchgate.net | Explains the observed acid catalysis and provides a basis for catalyst design. |
| Transition States | Characterizes the structures of transition states for both the cyclization and dehydration steps. | Allows for a detailed understanding of the reaction energy landscape. |
Development of this compound-Based Functional Materials with Tailored Properties
The structural framework of this compound, featuring both a carboxylic acid and an amide group on an aromatic ring, makes it and its parent compound, phthalic acid, highly versatile building blocks for the rational design of functional materials. In the field of crystal engineering, these molecules are utilized to construct coordination polymers and metal-organic frameworks (MOFs) with diverse architectures and properties. nih.govresearchgate.net
Researchers have successfully synthesized one-dimensional coordination polymers using phthalic acid in conjunction with other ligands, such as 2-aminopyrazine, and metal centers like Cobalt(II) and Copper(II). nih.govresearchgate.net The final solid-state structure and properties of these materials are governed by a self-assembly process directed by both coordination bonds and a variety of supramolecular interactions, including hydrogen bonding and N–H···π interactions. nih.gov
The ability to control these non-covalent interactions is critical for designing materials with predictable structures and tailored functionalities. nih.gov By carefully selecting the metal ions, ancillary ligands, and reaction conditions, it is possible to create this compound-based materials with potential applications in catalysis, gas storage, and luminescence. nih.gov The amide group of this compound offers an additional site for hydrogen bonding compared to phthalic acid, providing further opportunities to fine-tune the resulting supramolecular architectures.
| Compound Formula | Metal Center | Ancillary Ligand | Structural Feature | Key Interaction |
|---|---|---|---|---|
| {Co(HL1)2(μ-L2)(H2O)2}n | Co(II) | 2-aminopyrazine | 1D coordination polymer | N–H···π interactions nih.gov |
| {[Cu(HL1)2(μ-L2)H2O]·H2O}n | Cu(II) | 2-aminopyrazine | 1D coordination polymer nih.gov | N–H···π interactions nih.gov |
| {SrL1(L2)0.5·(H2O)0.36}n | Sr(II) | Pyrazine | 2D layered assembly cyberleninka.ru | Chelate and bridging coordination cyberleninka.ru |
(H2L1 = Phthalic acid; L2 = Ancillary Ligand)
Interdisciplinary Research in this compound Chemistry and Biological Systems
The intersection of this compound chemistry and biology is a rapidly expanding area of research, particularly in the field of drug discovery. The phthalimide (B116566) scaffold, readily derived from this compound, is a well-known pharmacophore found in various therapeutic agents. researchgate.netrsc.org Building on this, researchers are now exploring isomers like isophthalic and terephthalic acid derivatives as structural backbones for novel therapeutic agents. nih.govnih.gov
A prominent example is the design and synthesis of novel isophthalamic and terethis compound derivatives as potential anticancer agents that function as type-2 protein kinase inhibitors. nih.govnih.gov These compounds have been screened for cytotoxic activity against a panel of cancer cell lines, including those from leukemia, liver, breast, and lung cancers. nih.gov
Certain isophthalic acid derivatives have demonstrated significant inhibitory activity. For instance, one compound showed high potency against the EGFR and HER2 kinases, with inhibition levels of 90% and 64%, respectively, comparable to the established drug Lapatinib at the same concentration. nih.govnih.gov Molecular docking and dynamics simulations are used alongside experimental screening to understand how these molecules bind to target proteins like VEGFR-2, guiding further structural optimization for improved potency and selectivity. nih.govnih.gov This interdisciplinary approach, which combines organic synthesis, molecular modeling, and cancer biology, exemplifies the modern paradigm of drug discovery and highlights the therapeutic potential of this compound-related structures. nih.govresearchgate.netnih.gov
Q & A
Q. How to apply machine learning for predictive modeling of this compound’s environmental fate?
- Methodology : Train neural networks on datasets linking molecular descriptors (e.g., logP, solubility) to biodegradation rates. Validate models with field data from water/soil samples and refine using Bayesian optimization to reduce uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
